Cas no 54675-55-7 (4-fluoro-N-(thiophen-3-yl)methylaniline)
4-fluoro-N-(thiophen-3-yl)methylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanamine, N-(4-fluorophenyl)-
- 4-fluoro-N-(thiophen-3-yl)methylaniline
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- Inchi: 1S/C11H10FNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2
- InChI Key: NBBNUPNBFMAMIA-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CNC1=CC=C(F)C=C1
4-fluoro-N-(thiophen-3-yl)methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-165018-0.05g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-165018-0.1g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-165018-0.25g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-165018-0.5g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-165018-1.0g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-165018-2.5g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-165018-5.0g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-165018-10.0g |
4-fluoro-N-[(thiophen-3-yl)methyl]aniline |
54675-55-7 | 10g |
$3131.0 | 2023-06-08 | ||
| Ambeed | A1054213-1g |
4-Fluoro-N-(thiophen-3-ylmethyl)aniline |
54675-55-7 | 95% | 1g |
$469.0 | 2025-04-18 | |
| Ambeed | A1054213-5g |
4-Fluoro-N-(thiophen-3-ylmethyl)aniline |
54675-55-7 | 95% | 5g |
$1363.0 | 2025-04-18 |
4-fluoro-N-(thiophen-3-yl)methylaniline Suppliers
4-fluoro-N-(thiophen-3-yl)methylaniline Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4-fluoro-N-(thiophen-3-yl)methylaniline
Chemical Profile of 4-fluoro-N-(thiophen-3-yl)methylaniline (CAS No. 54675-55-7)
4-fluoro-N-(thiophen-3-yl)methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 54675-55-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylamine derivatives, characterized by its structural incorporation of a fluorine atom and a thiophene ring, which contribute to its unique chemical properties and potential biological activities.
The molecular structure of 4-fluoro-N-(thiophen-3-yl)methylaniline consists of a benzene ring substituted with a fluorine atom at the 4-position and an aniline moiety linked to a thiophene ring at the 3-position through a methylamino group. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel molecules with tailored pharmacological effects.
In recent years, there has been growing interest in the development of fluorinated arylamines due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the fluorine atom at the 4-position in 4-fluoro-N-(thiophen-3-yl)methylaniline is particularly noteworthy, as fluorine substitution can modulate the lipophilicity and metabolic clearance of a drug candidate, thereby influencing its overall pharmacokinetic profile.
The thiophene ring component in this compound is another key feature that contributes to its potential biological activity. Thiophenes are known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The integration of a thiophene moiety with an aniline backbone suggests that 4-fluoro-N-(thiophen-3-yl)methylaniline may exhibit similar therapeutic properties, although further research is needed to fully elucidate its mechanisms of action.
Recent studies have demonstrated that arylamine derivatives can serve as effective intermediates in the synthesis of bioactive molecules. For instance, compounds analogous to 4-fluoro-N-(thiophen-3-yl)methylaniline have been explored for their potential in inhibiting enzymes involved in cancer pathways. The fluorine atom's ability to increase binding affinity has been particularly highlighted in studies targeting kinases and other enzymes relevant to oncology.
The structural features of 4-fluoro-N-(thiophen-3-yl)methylaniline also make it a promising candidate for further derivatization. By modifying other parts of the molecule, researchers can fine-tune its pharmacological properties to enhance efficacy or reduce side effects. This flexibility underscores the compound's significance as a building block in drug discovery efforts.
In addition to its potential therapeutic applications, 4-fluoro-N-(thiophen-3-yl)methylaniline has been investigated for its role in material science. Fluorinated aromatic compounds are often employed in the development of advanced materials due to their stability and unique electronic properties. The combination of fluorine and thiophene in this molecule may contribute to its suitability for applications such as organic electronics or liquid crystals.
The synthesis of 4-fluoro-N-(thiophen-3-yl)methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions, cross-coupling reactions, and condensation processes. The availability of high-quality starting materials and well-established protocols are essential for achieving reproducible results.
Quality control and analytical characterization are critical aspects when working with compounds like 4-fluoro-N-(thiophen-3-yl)methylaniline. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the final product. These analytical methods provide essential data for understanding the compound's chemical behavior and ensuring its suitability for downstream applications.
The safety profile of 4-fluoro-N-(thiophen-3-yl)methylaniline is another important consideration. While this compound does not fall under any hazardous or controlled substance classifications, appropriate handling procedures should still be followed in laboratory settings. Standard good laboratory practices (GLP) recommend using personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling chemical reagents.
Future research directions involving 4-fluoro-N-(thiophen-3-yl)methylaniline may focus on exploring its interactions with biological targets at a molecular level. Computational modeling techniques can be used to predict how this compound binds to proteins or enzymes, providing insights into its potential mechanisms of action. Such studies could accelerate the development of novel therapeutic agents based on similar chemical scaffolds.
The broader significance of arylamine derivatives like 4-fluoro-N-(thiophen-3-yl)methylaniline lies in their versatility as pharmacological tools. By leveraging their unique structural features, researchers can develop molecules with targeted effects across various disease areas. As drug discovery continues to evolve, compounds such as this one will remain valuable assets in the quest for new treatments.
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